molecular formula C11H6ClFOS B1346319 3-(3-Chloro-5-fluorobenzoyl)thiophene CAS No. 898771-44-3

3-(3-Chloro-5-fluorobenzoyl)thiophene

Cat. No. B1346319
M. Wt: 240.68 g/mol
InChI Key: AMMFLFKQAWPSAJ-UHFFFAOYSA-N
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Description

“3-(3-Chloro-5-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6ClFOS . It belongs to the class of organic compounds known as aryl chlorides and fluorinated building blocks .


Synthesis Analysis

The synthesis of thiophene derivatives like “3-(3-Chloro-5-fluorobenzoyl)thiophene” often involves reactions such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve the coupling of aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-5-fluorobenzoyl)thiophene” consists of a thiophene ring attached to a benzoyl group that is substituted with chlorine and fluorine atoms . The exact 2D or 3D structure is not specified in the sources .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • The synthesis and characterization of novel benzo[c]thiophenes, including derivatives similar to 3-(3-Chloro-5-fluorobenzoyl)thiophene, have been reported. These compounds have been synthesized using classical routes from substituted phthalic acid or anhydride and characterized by spectroscopic methods. Such derivatives are of interest due to their potential applications in transparent conducting polymers, with variations in substituents affecting their electrochemical and optical properties (King & Higgins, 1995).

Applications in Electronics and Material Science

  • The electropolymerization of substituted benzo[c]thiophenes can yield polybenzo[c]thiophenes as adherent films with electrochromic properties, useful for applications in electronic devices. The introduction of electron-withdrawing groups, similar to those in 3-(3-Chloro-5-fluorobenzoyl)thiophene, can influence the electronic properties of these polymers, suggesting their use in solar cells and organic electronics (King & Higgins, 1995).

Medicinal Chemistry and Pharmacology

  • Research on the synthesis of thiophene derivatives has explored their potential as antibacterial and antifungal agents. This includes the development of 3-halobenzo[b]thiophene derivatives, which have shown promising antimicrobial activities against various pathogens. Such studies indicate the potential for thiophene derivatives, including those related to 3-(3-Chloro-5-fluorobenzoyl)thiophene, to serve as scaffolds for new antimicrobial agents (Masih et al., 2021).

Advanced Materials and Chemical Synthesis

  • Thiophene-containing polymers have been investigated for their high molecular weight and stability under typical polymerization conditions. These materials show promise in applications requiring high-performance polymers with specific thermal and electronic properties, underscoring the potential utility of thiophene derivatives in advanced material science (DeSimone et al., 1992).

Safety And Hazards

The safety data sheet for “3-(3-Chloro-5-fluorobenzoyl)thiophene” provides several precautionary statements. It advises against handling until all safety precautions have been read and understood . It also recommends keeping away from heat, sparks, open flames, hot surfaces, and avoiding contact with air and water .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMFLFKQAWPSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641852
Record name (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorobenzoyl)thiophene

CAS RN

898771-44-3
Record name (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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